2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione
Overview
Description
2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorobenzyl group attached to an isoindoline-1,3-dione core, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the dopaminergic system . By interacting with the dopamine receptor D2, the compound can modulate the signaling pathways downstream of this receptor . The exact downstream effects would depend on the specific cellular context and the nature of the interaction between the compound and the receptor.
Pharmacokinetics
These properties, along with the compound’s interaction with the dopamine receptor D2, could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of the dopamine receptor D2. For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are intriguing. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . The compound interacts with the main amino acid residues at its allosteric binding site .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to induce apoptosis and necrosis in Raji cells . Furthermore, it has been suggested that the compound has the potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to have good competitive inhibition on AChE . This suggests that the compound may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits anticonvulsant activity in the maximal electroshock (MES) model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in the MES model .
Metabolic Pathways
It has been suggested that the compound may interact with various enzymes or cofactors .
Transport and Distribution
It has been suggested that the compound, being neutral and hydrophobic, can pass through the living membrane in vivo .
Subcellular Localization
It has been suggested that the compound may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 4-fluorobenzyl alcohol with isoindoline-1,3-dione. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQPSWQVVSNZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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